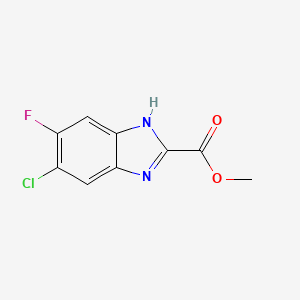

Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Beschreibung

Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic compound featuring a benzimidazole core substituted with chlorine (Cl) and fluorine (F) atoms at the 6th and 5th positions, respectively, and a methyl ester group at the 2nd position. This structural configuration confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, ethyl acetate) and stability under ambient conditions. The electron-withdrawing effects of the Cl and F substituents enhance the electrophilicity of the carbonyl group in the ester moiety, influencing its reactivity in synthetic applications such as nucleophilic substitution or hydrolysis reactions. The compound is of interest in pharmaceutical and materials science research, particularly as a precursor for bioactive molecules or ligands in coordination chemistry .

Eigenschaften

Molekularformel |

C9H6ClFN2O2 |

|---|---|

Molekulargewicht |

228.61 g/mol |

IUPAC-Name |

methyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |

InChI-Schlüssel |

DMCLIYRKZYFNRS-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-chloro-5-fluoro-o-phenylenediamine with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

Oxidation: Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its anticancer activity, particularly against lung and breast cancer cell lines.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins by binding to bacterial ribosomes . In anticancer research, it induces apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity to these molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Functional Group Variations: Aldehyde vs. Methyl Ester

A closely related compound, 6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde (CAS 1263378-80-8), replaces the methyl ester group with an aldehyde (-CHO) functional group. Key differences include:

The aldehyde derivative’s reactivity makes it more versatile in dynamic covalent chemistry, while the methyl ester’s stability favors controlled-release formulations .

Substituent Effects: Halogen Positioning and Electronic Influence

Comparative studies of halogenated benzimidazole derivatives reveal that electron-withdrawing substituents (Cl, F) at the 5th and 6th positions increase the electrophilicity of adjacent functional groups. For example:

- Methyl 5-fluoro-benzimidazole-2-carboxylate (lacking Cl) exhibits reduced steric hindrance, leading to faster hydrolysis rates compared to the Cl/F-substituted analogue.

- Methyl 6-bromo-5-chlorobenzimidazole-2-carboxylate (Br instead of F) shows enhanced crystallinity due to stronger halogen-halogen interactions, as inferred from crystallographic studies using SHELX refinement tools .

Physicochemical Properties

Data from methyl ester analogs (e.g., methyl salicylate) suggest that ester derivatives generally exhibit lower melting points (40–100°C range) compared to carboxylic acids, attributed to reduced hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

Graph set analysis (as per Etter’s formalism) indicates that the methyl ester’s dual oxygen atoms facilitate stronger H-bonding networks compared to the aldehyde derivative. For instance, the ester carbonyl oxygen often participates in C=O⋯H-N interactions with adjacent benzimidazole NH groups, promoting stable crystal lattices. In contrast, the aldehyde’s singular H-bond acceptor site limits its packing efficiency, as observed in SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.